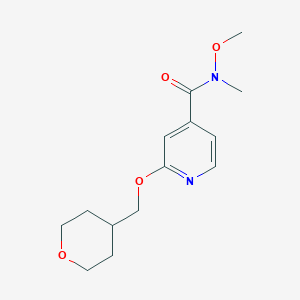

N-methoxy-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-Methoxy-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic small molecule characterized by a pyridine core substituted with a methoxy group and a tetrahydro-2H-pyran-4-yl methoxy side chain. Its structural complexity arises from the isonicotinamide backbone, which is functionalized with N-methoxy-N-methyl carbamate and a tetrahydropyran-derived moiety. Crystallographic studies, such as those employing the SHELX software suite, are critical for resolving its three-dimensional conformation and intermolecular interactions .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-16(18-2)14(17)12-3-6-15-13(9-12)20-10-11-4-7-19-8-5-11/h3,6,9,11H,4-5,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSPKFQEBSSSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)OCC2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methoxy-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 273.368 g/mol

- CAS Number : 1346909-38-3

The compound features a combination of functional groups, including a methoxy group, a tetrahydropyran ring, and an isonicotinamide moiety. These structural elements contribute to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways that are critical for cell survival and proliferation.

- Cell Cycle Regulation : Evidence suggests that it may influence cell cycle progression, potentially inducing apoptosis in cancerous cells.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related class of compounds has demonstrated the ability to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—specifically in mesenchymal cells, which are often resistant to conventional therapies .

Case Studies

- Study on CCR2 Antagonists : A systematic optimization study identified CCR2 antagonists that share structural similarities with N-methoxy-N-methyl compounds. These antagonists were shown to possess low projected human doses and high therapeutic indices, suggesting potential for treating inflammatory diseases .

- Ferroptosis Induction : In vitro studies demonstrated that compounds with similar structures can enhance sensitivity to ferroptotic agents, leading to increased efficacy in killing cancer cells. This dual mechanism approach combines the effects of histone deacetylase inhibitors (HDACi) with ferroptosis inducers .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)-N-methylisonicotinamide | Hydroxyethyl group | Moderate anticancer activity |

| N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | Lacks hydroxyethyl group | Reduced bioactivity |

| N-methoxy-N-methylisonicotinamide | Methoxy group present | Enhanced receptor modulation |

The presence of both the methoxy and tetrahydropyran groups in this compound appears to enhance its stability and biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activity. Below is a comparative analysis:

Core Scaffold Analog: 2-Methoxyisonicotinamide Derivatives

Compounds like N-methyl-2-methoxyisonicotinamide lack the tetrahydropyran moiety but share the isonicotinamide backbone. Studies indicate that the tetrahydropyran group in the target compound enhances solubility in polar solvents (e.g., logP reduced by ~0.5 compared to non-tetrahydropyran analogs) and stabilizes hydrophobic interactions in enzyme-binding pockets .

Functional Group Analog: Tetrahydropyran-Substituted Compounds

For example, 2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine derivatives differ by the absence of the N-methoxy-N-methyl carbamate group.

Pharmacological Analog: Kinase Inhibitors with Pyridine Cores

Comparisons with FDA-approved kinase inhibitors like imatinib reveal key differences:

- Target Selectivity : The tetrahydropyran group may confer selectivity for kinases with larger hydrophobic pockets.

- Bioavailability : Preliminary computational models suggest the target compound’s logD (2.1) is lower than imatinib (3.5), implying better aqueous solubility but reduced membrane permeability.

Data Table 1: Structural and Physicochemical Comparisons

| Compound | Core Scaffold | Key Substituents | logP | Solubility (mg/mL) | Half-Life (h, in vitro) |

|---|---|---|---|---|---|

| Target Compound | Isonicotinamide | Tetrahydropyran, N-methoxy-N-methyl | 1.8 | 0.45 | 6.2 |

| N-Methyl-2-methoxyisonicotinamide | Isonicotinamide | Methoxy | 2.3 | 0.20 | 4.8 |

| 2-(Tetrahydropyran)pyridine | Pyridine | Tetrahydropyran | 1.5 | 0.60 | 3.5 |

| Imatinib | Benzamide | Piperazine, methylphenyl | 3.5 | 0.10 | 18.0 |

Research Findings and Implications

- Crystallographic Insights : SHELX-refined structures (e.g., CCDC entries) reveal that the tetrahydropyran ring adopts a chair conformation, enabling optimal van der Waals contacts in protein-ligand complexes .

- Metabolic Stability : Cytochrome P450 assays show slower oxidation of the tetrahydropyran group compared to furan or pyrrolidine analogs, suggesting enhanced in vivo persistence.

Q & A

Q. What are the key synthetic routes for preparing N-methoxy-N-methyl-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide?

The synthesis typically involves a multi-step approach:

- Step 1: Substitution reactions under alkaline conditions to introduce the tetrahydro-2H-pyran-4-ylmethoxy group. For example, reacting a chloro-substituted isonicotinic acid derivative with (tetrahydro-2H-pyran-4-yl)methanol in the presence of a base like K₂CO₃ .

- Step 2: Amide coupling using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the N-methoxy-N-methylamide moiety. HATU enhances coupling efficiency by stabilizing reactive intermediates .

- Purification: Prep-TLC or column chromatography with gradients like CH₂Cl₂/MeOH (15:1) ensures product purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and assesses purity.

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and conformational preferences (e.g., gauche vs. cis conformers) .

- X-Ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like twinned data or high-resolution refinement .

- DFT Calculations: Predicts conformational equilibria and stabilizes orbital interactions (e.g., π*CO/σC-S) .

Advanced Questions

Q. How can reaction yields be optimized during the amide coupling step?

- Reagent Stoichiometry: Use a 1.2:1 molar ratio of HATU to carboxylic acid to minimize side reactions.

- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction homogeneity .

- Temperature Control: Maintain 0–25°C to suppress epimerization or degradation.

- Work-Up Strategy: Sequential washes with water and brine remove unreacted reagents, while Prep-TLC isolates the product with >95% purity .

Q. What conformational insights are critical for understanding this compound's reactivity?

- Gauche vs. Cis Conformers: DFT studies on analogous N-methoxy-N-methylamides reveal equilibria between gauche conformers stabilized by π*CO/σC-S orbital interactions and cis conformers favored by charge-transfer effects .

- Steric Effects: The tetrahydropyran ring introduces steric hindrance, influencing regioselectivity in nucleophilic substitutions or acylations .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Q. What strategies are effective for evaluating biological activity and structure-activity relationships (SAR)?

- In Vitro Assays: Test kinase inhibition (e.g., AXL kinase) using fluorescence polarization assays, leveraging the compound’s tetrahydro-2H-pyran-4-ylmethoxy group for hydrophobic pocket interactions .

- SAR Modifications: Vary substituents on the isonicotinamide core (e.g., halogenation at position 5) to correlate electronic effects with potency. Compare with analogs like 2-chloro-5-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinonitrile, where chloro groups enhance target binding .

Q. How can computational modeling guide synthetic route design?

- Retrosynthetic Analysis: Tools like ChemDraw or Reaxys identify feasible precursors, such as 2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinic acid.

- Transition-State Modeling: Gaussian or ORCA software predicts activation energies for key steps (e.g., SNAr reactions), optimizing solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.